ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thiazolidine and pyrido[1,2-a]pyrimidine intermediates. The reaction conditions often include the use of solvents like toluene or ethanol, catalysts such as p-toluenesulfonic acid, and reagents like sodium nitrite and potassium iodide . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazolidine rings, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell walls .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with thiazolidine, pyrido[1,2-a]pyrimidine, or piperazine moieties. Examples include:
Thiazolidinediones: Known for their antidiabetic properties.
Pyrido[1,2-a]pyrimidines: Studied for their anticancer and anti-inflammatory activities.
Piperazine derivatives: Used in various therapeutic applications, including antipsychotic and antihistamine drugs.
Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate stands out due to its unique combination of these moieties, offering a broad spectrum of potential biological activities and applications.
Biological Activity
Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiazolidine ring
- Pyrido[1,2-a]pyrimidine core
- Piperazine moiety
These structural components contribute to its diverse biological activities. The molecular formula is C26H25N5O4S2 with a molecular weight of approximately 535.6 g/mol.
Property | Value |
---|---|
Molecular Formula | C26H25N5O4S2 |
Molecular Weight | 535.6 g/mol |
IUPAC Name | Ethyl 4-[3-[(Z)-(3-benzyl... |
InChI Key | GOVSBRVOQIWMOH-SILNSSARSA-N |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
- The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported IC50 values as low as 0.16 µM for certain derivatives .
- Mechanistically, the compound induces apoptosis via the caspase pathway and affects the cell cycle progression .
2. Antiviral Properties
- Preliminary studies suggest potential antiviral activity against specific viral strains, although detailed mechanisms remain under investigation.
- The structural components of the compound allow for interactions with viral proteins, inhibiting replication processes .
3. Antimicrobial Effects
- Ethyl 4-{3... has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition:
- The unique structure enables binding to active sites of enzymes involved in critical metabolic pathways, leading to inhibition and modulation of their functions.
Receptor Binding:
- The compound may also engage with various receptors, influencing signaling pathways that are crucial for cell survival and proliferation .
Study on Anticancer Activity
In a study conducted by Da Silva et al., derivatives of thiazolidinones were evaluated for their anti-glioma activity. Among these derivatives, certain compounds exhibited significant cytotoxicity against glioblastoma multiform cells through decreased cell viability . This supports the potential application of ethyl 4-{3... in treating aggressive forms of cancer.
Antioxidant Activity
Research has indicated that modifications to the thiazolidine ring can enhance antioxidant properties. Compounds similar to ethyl 4-{3... have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation, showcasing their potential in preventing oxidative stress-related diseases .
Properties
Molecular Formula |
C26H25N5O4S2 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H25N5O4S2/c1-2-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-6-10-21(30)27-22)16-20-24(33)31(26(36)37-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16- |
InChI Key |
GOVSBRVOQIWMOH-SILNSSARSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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